
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. MMQ is a quinoxaline derivative that has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one is not fully understood, but it is thought to act on various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can protect neuronal cells from oxidative stress-induced cell death and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to improve glucose uptake in insulin-resistant cells, suggesting that it may have potential as a treatment for diabetes. In vivo studies have demonstrated that 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can reduce inflammation and oxidative stress in animal models of disease, including Parkinson's disease and diabetic nephropathy.
实验室实验的优点和局限性
The use of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one in lab experiments has several advantages. It is a relatively stable compound that can be synthesized in high yields and purity, making it a viable option for research purposes. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to have a range of biological activities, making it a versatile tool for investigating various disease pathways. However, there are also limitations to its use. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has not been extensively studied in humans, and its safety profile is not well established. Additionally, the mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one is not fully understood, which may limit its use in certain research contexts.
未来方向
There are several future directions for 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one research. One area of interest is the development of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one derivatives that have improved pharmacological properties, such as increased bioavailability and specificity. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been investigated for its potential use in combination with other compounds, such as curcumin, to enhance its therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one and to determine its safety and efficacy in humans. Overall, 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has significant potential as a pharmacological tool, and further research is needed to fully explore its therapeutic applications.
合成方法
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can be synthesized through a variety of methods, including the condensation of 4-methoxyaniline and ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 1,2-diaminobenzene in the presence of acetic acid, followed by cyclization with acetic anhydride. The synthesis of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been optimized to produce high yields and purity, making it a viable option for research purposes.
科学研究应用
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been investigated for its potential use in treating a range of diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant effects, making it a promising compound for the treatment of other conditions such as diabetes and cardiovascular disease. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been used in various in vitro and in vivo studies to investigate its pharmacological properties, and its potential as a therapeutic agent is still being explored.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHCJMACXFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

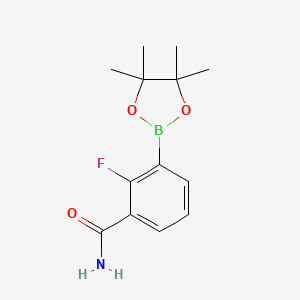
![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)
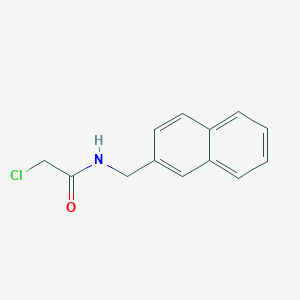
![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
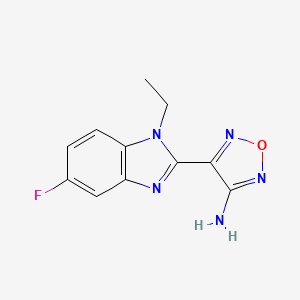

![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
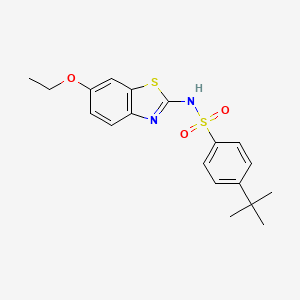
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
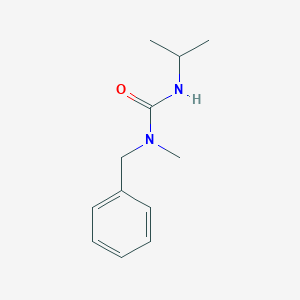
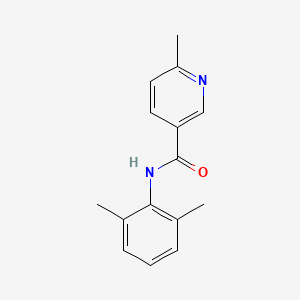
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
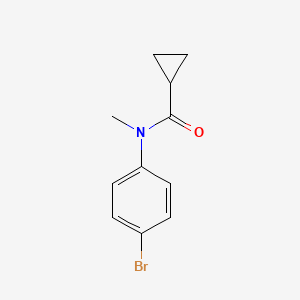
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)